An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
CAS Number: 175711-73-6
This technical guide provides a comprehensive overview of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a white to off-white powder. Its chemical structure features a dichlorophenyl group, which enhances its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 175711-73-6 | [2] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |
| Molecular Weight | 275.09 g/mol | [2][3] |
| Melting Point | 133-138 °C | [3] |
| Appearance | Off-white powder | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Sigma-Aldrich |
| Storage Temperature | 0-8 °C | [3] |
| IUPAC Name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | [2][3] |
| InChI Key | AANFKOMMZYTNJZ-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, an α-keto ester, can be achieved through several established organic chemistry methodologies. A common and effective method is the Claisen condensation reaction.[4][5][6] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[5]
A plausible synthetic route for Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate involves a crossed Claisen condensation between methyl oxalate and 2,4-dichloroacetophenone.
Illustrative Experimental Protocol (Adapted from a similar synthesis)
Materials:
-
2,4-Dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Base and Ester Addition: Anhydrous solvent and sodium methoxide are added to the flask and stirred. A solution of 2,4-dichloroacetophenone and dimethyl oxalate in the anhydrous solvent is added dropwise from the dropping funnel at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is cooled and then quenched by the slow addition of 1M HCl to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.
Caption: General workflow for the synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.
Biological Activity and Applications
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a key building block in the synthesis of various biologically active molecules, particularly for the pharmaceutical and agrochemical sectors.[1]
Pharmaceutical Applications
This compound serves as a crucial intermediate in the development of novel pharmaceuticals.[1] Its reactive α-keto ester moiety allows for the construction of complex heterocyclic structures, which are common scaffolds in many drug molecules. While specific drug candidates derived from this intermediate are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry for targeting various biological pathways.
Agrochemical Applications: Herbicidal Activity
A significant application of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is in the development of herbicides.[1] The 2,4-dichlorophenyl group is a common feature in many commercial herbicides. The mode of action for such compounds can vary, but two prominent mechanisms for related molecules are:
-
Synthetic Auxins: Some dichlorophenyl compounds mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.
-
Enzyme Inhibition: Other related compounds are known to inhibit key enzymes in plant metabolic pathways. For example, some grass-selective herbicides containing a 2,4-dichlorophenyl group have been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.
While specific quantitative data on the herbicidal efficacy of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is not available, its structure strongly suggests potential as a precursor for or as a herbicide itself.
Caption: Potential biological applications of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.
Experimental Protocols for Biological Evaluation
To assess the biological activity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate or its derivatives, standard in vitro and in vivo assays can be employed.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for testing the inhibitory activity of the compound against a target enzyme, such as ACCase.
Materials:
-
Purified target enzyme (e.g., ACCase)
-
Substrate for the enzyme
-
Cofactors and buffers required for enzyme activity
-
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (dissolved in a suitable solvent like DMSO)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the buffer, cofactors, and the enzyme in the wells of a microplate.
-
Inhibitor Addition: Add varying concentrations of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate to the wells. Include a control with only the solvent (DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the enzyme activity over time by monitoring the formation of the product or the consumption of the substrate using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Herbicidal Activity Screening (General Protocol)
This protocol describes a basic method for evaluating the herbicidal effects of the compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., a broadleaf weed and a grass)
-
Potting soil and pots
-
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate formulated in a suitable spray solution (e.g., with surfactants)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Growth: Sow the seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the formulated Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate at different concentrations to the plants as a foliar spray. Include a control group sprayed only with the formulation blank.
-
Observation: Place the treated plants in a growth chamber or greenhouse and observe them over a period of 1-3 weeks.
-
Data Collection: Assess the herbicidal damage at regular intervals by visual scoring (e.g., on a scale of 0-100%, where 100% is complete plant death) and by measuring plant biomass (fresh or dry weight) at the end of the experiment.
-
Data Analysis: Determine the effective dose (e.g., ED₅₀) required to cause a 50% reduction in plant growth or biomass.
Caption: General experimental workflows for biological evaluation.
Safety and Handling
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic reactions, and its biological activity is rooted in the presence of the 2,4-dichlorophenyl moiety. Further research into the specific biological targets and the development of novel compounds derived from this intermediate is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 175711-73-6 [sigmaaldrich.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
